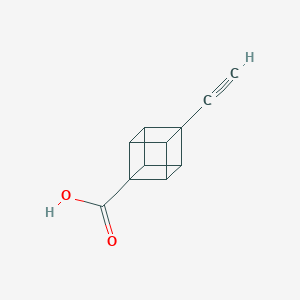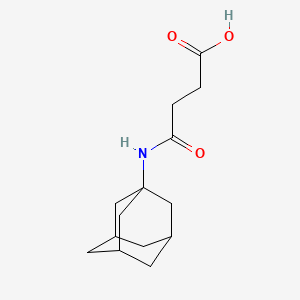
4-Ethynylcubane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynylcubane-1-carboxylic acid is a unique organic compound characterized by its cubane structure, which is a highly strained, cage-like hydrocarbon. The compound’s molecular formula is C11H8O2, and it has a molecular weight of 172.18 g/mol . The cubane structure is notable for its rigidity and high energy, making it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 4-ethynylcubane-1-carboxylic acid typically involves the functionalization of cubane derivatives. One common method is the oxidative decarboxylation of cubane carboxylic acids using electrochemical techniques. This method allows for the direct conversion of cubane carboxylic acids to alkoxy cubanes under mild conditions .
Industrial Production Methods: While large-scale industrial production methods for this compound are not extensively documented, the electrochemical functionalization approach mentioned above can be scaled up using flow electrochemical conditions, which facilitate straightforward upscaling .
化学反应分析
Types of Reactions: 4-Ethynylcubane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the cubane structure.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., palladium) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative decarboxylation can yield alkoxy cubanes .
科学研究应用
4-Ethynylcubane-1-carboxylic acid has several scientific research applications:
Biology: Its rigidity and high energy make it a useful probe in studying molecular interactions and biological pathways.
Medicine: The cubane structure can be used to design novel pharmaceuticals with improved stability and bioavailability.
Industry: The compound’s properties are exploited in the development of advanced materials and nanotechnology.
作用机制
The mechanism by which 4-ethynylcubane-1-carboxylic acid exerts its effects involves its interaction with molecular targets through its rigid and strained cubane structure. This interaction can influence various molecular pathways, depending on the functional groups attached to the cubane core. The compound’s high energy and rigidity allow it to act as a stable scaffold in various chemical and biological processes .
相似化合物的比较
- 4-Methoxycarbonylcubane-1-carboxylic acid
- 1,4-Cubanedicarboxylic acid
- 1-Adamantanecarboxylic acid
Comparison: 4-Ethynylcubane-1-carboxylic acid is unique due to its ethynyl group, which imparts distinct chemical reactivity compared to other cubane derivatives. This uniqueness makes it particularly valuable in applications requiring high energy and rigidity .
属性
IUPAC Name |
4-ethynylcubane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c1-2-10-3-6-4(10)8-5(10)7(3)11(6,8)9(12)13/h1,3-8H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRGEEUBJSVXSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12C3C4C1C5C2C3C45C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2790295.png)
![N-(5-chloro-2-methoxyphenyl)-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2790297.png)


![ethyl 3-cyano-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2790303.png)




![1-[5-(2-Fluorophenyl)-2-thienyl]ethanone](/img/structure/B2790313.png)
![5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2790314.png)
![1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-4-cyclopropyl-1H-1,2,3-triazole](/img/structure/B2790316.png)

